Lachnophyllum ester

Descripción general

Descripción

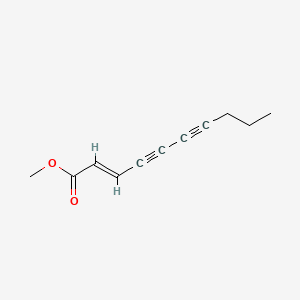

Lachnophyllum ester is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a mono-isotopic mass of 176.083725 Da . It is a structural derivative of polyunsaturated fatty acids .

Synthesis Analysis

Lachnophyllum ester has been isolated from the essential oil of the plant Baccharis trinervis . The isolation process involved using a silica gel column chromatography of the essential oil from the aerial parts of Baccharis trinervis .

Chemical Reactions Analysis

While specific chemical reactions involving Lachnophyllum ester were not found in the search results, it’s worth noting that esters in general undergo nucleophilic attack on the carbonyl group, followed by the removal of a leaving group .

Physical And Chemical Properties Analysis

Lachnophyllum ester has a density of 1.0±0.1 g/cm3, a boiling point of 275.2±32.0 °C at 760 mmHg, and a flash point of 110.0±22.5 °C . It has a molar refractivity of 50.9±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 173.8±3.0 cm3 .

Aplicaciones Científicas De Investigación

Antifungal and Antioxidant Properties : Lachnophyllum ester exhibits significant antifungal and antioxidant activities. It has been effective against dermatophyte fungi like Trichophyton rubrum and Microsporum canis. It also shows good antioxidant activity, as evidenced by its high inhibition rate in a β-carotene/linoleic acid bleaching system (Sobrinho et al., 2021).

Allelopathic Substance : Cis-lachnophyllum ester, a variant of lachnophyllum ester, has been identified as a strong growth inhibitor in plants, suggesting its role as an allelopathic substance. This property is significant in ecological contexts, particularly in understanding the chemical interactions among plant species during secondary succession (Kobayashi et al., 2004).

Antibacterial Activity : Essential oils containing lachnophyllum ester have shown promising antibacterial activity against various bacteria. This suggests its potential as a natural agent in treating infections caused by these bacteria (Kumar et al., 2017).

Biopesticide Potential : Lachnophyllum ester has demonstrated significant insecticidal activity, particularly against the mustard aphid, Lipaphis erysimi. Its comparable efficacy to synthetic pesticides highlights its potential as a natural pesticide for use in agriculture (Kumar et al., 2015).

Cytotoxic and Antitumoral Activities : The compound has shown cytotoxic activity against various human tumor cells and has been evaluated for its antitumor activity. This indicates its potential application in developing cancer therapies (Satyal et al., 2015).

Antimicrobial and Genotoxic Properties : Studies have also explored the antimicrobial activity of essential oils containing lachnophyllum ester, highlighting its potential in antimicrobial applications. Additionally, its genotoxic properties have been assessed, providing insights into its safety and therapeutic potential (Awen et al., 2010).

Direcciones Futuras

Lachnophyllum ester has been shown to act as a natural antioxidant compound, as well as an antimicrobial alternative against dermatophyte fungi of the genus Trichophyton and Microsporum . This suggests potential future directions in the development of new antifungal drugs . Additionally, the discovery of (4Z)-lachnophyllum lactone bioactivity could aid the development of efficient and sustainable management strategies for Cuscuta campestris .

Propiedades

IUPAC Name |

methyl (E)-dec-2-en-4,6-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-4H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWONXTYZMYZRSU-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC#CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC#CC#C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191313 | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lachnophyllum ester | |

CAS RN |

3788-06-5, 505-01-1 | |

| Record name | Lachnophyllum ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACHNOPHYLLUM ESTER, CIS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-diamino-6-chloro-N-[1-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethylamino]-2-methyl-1-oxopropan-2-yl]pyrazine-2-carboxamide](/img/structure/B1212780.png)

![[2-[(Dimethylamino)methyl]cyclohexyl] benzoate](/img/structure/B1212797.png)

![2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol](/img/structure/B1212802.png)

![7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B1212803.png)